

Spectroscopic Profile of 4-Phenylazophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylazophenol

Cat. No.: B142808

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Phenylazophenol** (CAS No. 1689-82-3), a valuable compound in drug development and scientific research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting key spectroscopic data (UV-Vis, IR, and NMR) in a structured format, alongside detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **4-Phenylazophenol** is characterized by a distinct absorption maximum (λ_{max}) in the ultraviolet-visible region, which is primarily attributed to the $\pi \rightarrow \pi^*$ electronic transitions within the conjugated azo-aromatic system.

Spectroscopic Parameter	Value	Solvent
λ_{max}	347 nm	Methanol

Experimental Protocol: UV-Vis Spectroscopy

A solution of **4-Phenylazophenol** is prepared in a suitable UV-grade solvent, such as methanol or ethanol, at a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The spectrum is recorded against a solvent

blank over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λ_{max}) is then determined from the resulting spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of **4-Phenylazophenol** reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. These vibrational frequencies provide a unique fingerprint for the compound's molecular structure.

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
3540-3215	O-H (stretching, H-bonded)	Broad
2965-2920	C-H (sp^2 stretching)	Medium
~1600	C=C (aromatic ring stretching)	Medium
~1490	N=N (azo stretching)	Medium-Weak
~1250	C-O (stretching)	Strong
~840	C-H (para-substituted benzene out-of-plane bend)	Strong

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid **4-Phenylazophenol** can be obtained using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

- **KBr Pellet Method:** A small amount of finely ground **4-Phenylazophenol** is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of the FTIR spectrometer.
- **ATR Method:** A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms within the **4-Phenylazophenol** molecule.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Phenylazophenol** in deuterated chloroform (CDCl_3) exhibits distinct signals for the aromatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
7.89-7.86	multiplet	-	4H	Protons on the phenyl ring attached to the azo group and protons ortho to the azo group on the phenol ring
7.52-7.43	multiplet	-	3H	Protons meta and para to the azo group on the phenyl ring
6.94	doublet	8.4	2H	Protons ortho to the hydroxyl group on the phenol ring

Note: The hydroxyl proton (OH) signal may be broad and its chemical shift can vary depending on concentration and solvent.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments in **4-Phenylazophenol**.

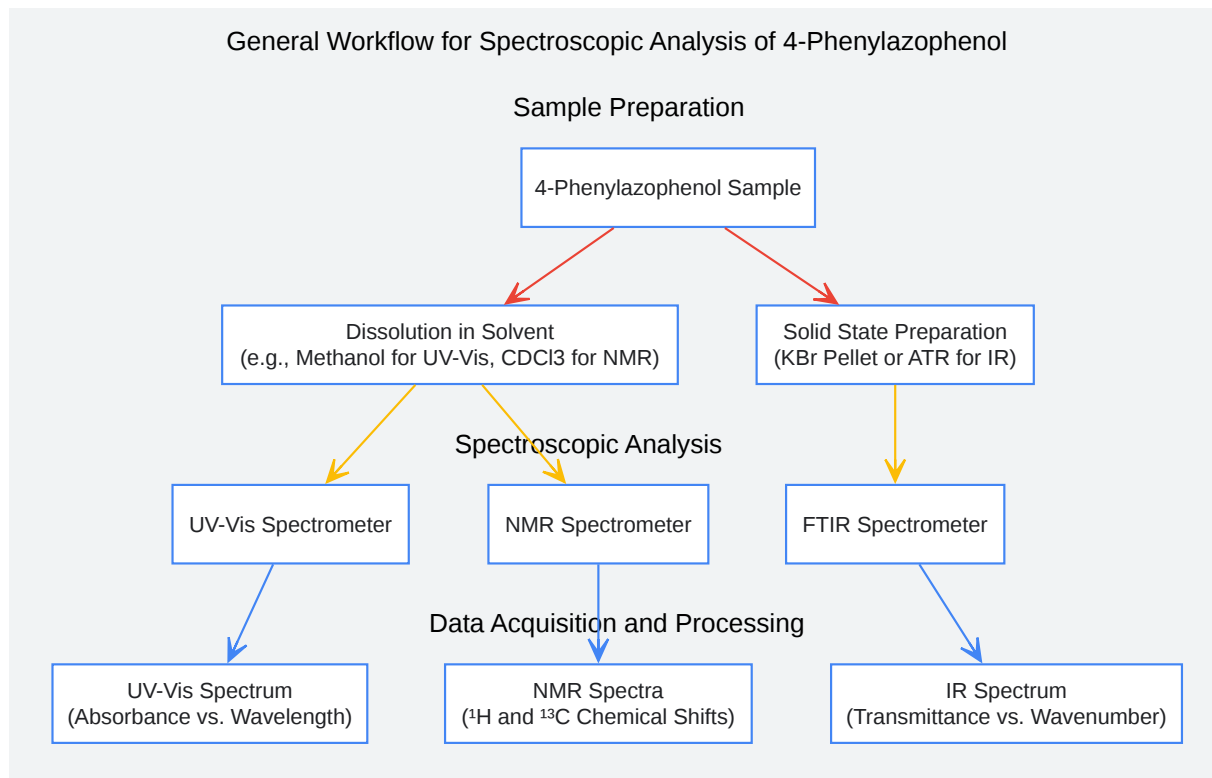
Chemical Shift (δ , ppm)	Assignment
~160	C-OH
~152	C-N=N (on phenol ring)
~147	C-N=N (on phenyl ring)
~131	CH (para to azo on phenyl ring)
~129	CH (meta to azo on phenyl ring)
~125	CH (ortho to hydroxyl on phenol ring)
~122	CH (ortho to azo on phenyl ring)
~116	CH (meta to hydroxyl on phenol ring)

Experimental Protocol: NMR Spectroscopy

A sample of **4-Phenylazophenol** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Phenylazophenol**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **4-Phenylazophenol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylazophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b142808#spectroscopic-data-of-4-phenylazophenol-uv-vis-ir-nmr\]](https://www.benchchem.com/product/b142808#spectroscopic-data-of-4-phenylazophenol-uv-vis-ir-nmr)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com